1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid is a synthetic organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes a pyrrolidine ring with three methyl groups, enhancing its steric properties and stability.
Preparation Methods
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and 3,5,5-trimethylpyrrolidine.
Protection: The fluorenylmethanol is first converted to fluorenylmethoxycarbonyl chloride (Fmoc-Cl) using phosgene.
Coupling Reaction: The Fmoc-Cl is then reacted with 3,5,5-trimethylpyrrolidine in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups during the assembly of peptide chains.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The deprotection step, typically using piperidine, releases the free amine, allowing further reactions to occur .
Comparison with Similar Compounds
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but with a different substitution pattern on the pyrrolidine ring.
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic Acid: Contains a piperidine ring instead of a pyrrolidine ring, offering different steric and electronic properties.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: Features an azetidine ring, providing a more constrained structure.
These comparisons highlight the unique steric and electronic properties of this compound, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-22(2)13-23(3,20(25)26)14-24(22)21(27)28-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLKIUALBSMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.